2-(2-Chlorophenyl)-2,2-difluoroacetic acid CAS number 1150164-78-5
2-(2-Chlorophenyl)-2,2-difluoroacetic acid CAS number 1150164-78-5
An In-Depth Technical Guide to 2-(2-Chlorophenyl)-2,2-difluoroacetic acid (CAS: 1150164-78-5): Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid (CAS: 1150164-78-5), a fluorinated aromatic carboxylic acid of significant interest to the medicinal chemistry and drug development communities. The document delineates its physicochemical properties, explores potential synthetic pathways, and details its emerging applications, particularly as a versatile building block for advanced therapeutic modalities such as protein degraders.[1] We further present representative analytical methodologies for quality control and outline critical safety and handling protocols. This guide is intended to serve as a foundational resource for researchers and scientists leveraging this compound in their discovery and development pipelines.
Physicochemical Characteristics and Structural Insights
2-(2-Chlorophenyl)-2,2-difluoroacetic acid is a solid, typically appearing as a white or pale yellow crystalline powder at room temperature.[2] Its structure is characterized by a phenyl ring substituted with a chlorine atom at the ortho position and a geminal difluoroacetic acid moiety. This unique combination of functional groups imparts specific properties that are highly valuable in drug design.
The introduction of fluorine atoms can significantly enhance the metabolic stability and binding affinity of a molecule.[2] The difluoromethyl group, in particular, can act as a bioisostere for hydroxyl or thiol groups, while modulating the acidity (pKa) of the adjacent carboxylic acid. The ortho-chloro substituent influences the molecule's conformation and can participate in specific halogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1150164-78-5 | [1][3][4] |
| Molecular Formula | C₈H₅ClF₂O₂ | [1][2][4][5] |
| Molecular Weight | ~206.57 g/mol | [2][4][5] |
| Appearance | White to pale yellow crystalline powder | [2] |
| Solubility | Limited solubility in water; soluble in DMSO | [2] |
| Storage | Store at room temperature in a dry, well-ventilated area | [1][6] |
Synthesis Strategies
While specific, validated synthetic routes for 2-(2-Chlorophenyl)-2,2-difluoroacetic acid are not extensively detailed in peer-reviewed literature, general methodologies for analogous compounds provide a clear path forward. The primary strategies involve the construction of the difluoroacetic acid moiety on a pre-existing chlorophenyl scaffold or the coupling of the two key fragments.
Potential synthetic approaches include:
-
Direct Fluorination : This could involve the fluorination of a suitable precursor, such as 2-(2-chlorophenyl)acetic acid, using specialized fluorinating agents.[2]
-
Substitution Reactions : A common strategy involves reacting a chlorinated phenol derivative with a difluoroacetic acid equivalent.[2]
-
Hydrolysis of Nitrile Precursors : A robust and scalable method involves the acid-catalyzed hydrolysis of 2-(2-chlorophenyl)-2,2-difluoroacetonitrile. This approach is widely used for the synthesis of related aryl acetic acids.[7]
Caption: Generalized workflow for the synthesis of the title compound.
Representative Protocol: Hydrolysis of 2-(2-Chlorophenyl)-2,2-difluoroacetonitrile
This protocol is a representative example based on established chemical principles for nitrile hydrolysis.[7]
-
Reaction Setup : To a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add a 70% aqueous solution of sulfuric acid.
-
Reagent Addition : While stirring, slowly add 2-(2-chlorophenyl)-2,2-difluoroacetonitrile (1.0 eq) to the sulfuric acid solution. The addition should be controlled to maintain the reaction temperature below 90°C.
-
Hydrolysis : Once the addition is complete, heat the reaction mixture to 110-120°C and maintain for 4-6 hours, monitoring the reaction progress by HPLC or TLC. The rationale for using strong acid and heat is to drive the complete hydrolysis of the stable nitrile group to a carboxylic acid.
-
Work-up : Cool the reaction mixture to room temperature and carefully pour it over crushed ice. This will precipitate the crude product.
-
Isolation : Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This removes residual acid and water-soluble impurities.
-
Drying : Dry the product under vacuum at 50-60°C to a constant weight to yield the final compound.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid is as a specialized building block in the synthesis of complex, biologically active molecules.[2] Its designation by suppliers as a "Protein Degrader Building Block" highlights its relevance in the development of PROteolysis TArgeting Chimeras (PROTACs) and molecular glues.[1]
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can be incorporated into the "warhead" component of a PROTAC, which is responsible for binding to the target protein of interest.
Caption: Conceptual structure of a PROTAC utilizing the title compound.
The rationale for its use stems from the physicochemical properties conferred by its unique structure:
-
Metabolic Stability : The gem-difluoro group protects the adjacent position from oxidative metabolism, a common liability in drug candidates.
-
Modulated Acidity : The fluorine atoms lower the pKa of the carboxylic acid, which can be fine-tuned for optimal interaction with target binding sites or to improve pharmacokinetic properties.
-
Conformational Constraint and Halogen Bonding : The 2-chloro substituent provides steric influence and can act as a halogen bond donor, forming specific, stabilizing interactions within a protein's active site.
While direct biological activity of the title compound is not widely reported, derivatives of structurally similar molecules have shown potent activities, such as cannabinoid-1 receptor antagonism for the potential treatment of obesity, underscoring the therapeutic potential of this chemical scaffold.[8]
Analytical and Quality Control Methodologies
Ensuring the identity and purity of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid is critical for its application in research and development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is a highly suitable method for its analysis.
Caption: Standard workflow for the analytical characterization by LC-MS/MS.
Representative Protocol: LC-MS/MS Purity Assay
This protocol is adapted from standard methods for analyzing polar, halogenated organic acids.[9][10]
-
Standard & Sample Preparation :
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Prepare a 1.0 mg/mL stock solution of the compound in methanol.
-
Create a working standard of 10 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare the analysis sample by dissolving a precisely weighed amount of the compound in methanol to a concentration of ~1.0 mg/mL, then dilute to 10 µg/mL with 50:50 acetonitrile/water.
-
Rationale: Using a solvent mixture similar to the mobile phase ensures good peak shape.
-
-
Chromatographic Conditions :
-
Instrument : HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 2 µL.
-
Rationale: Formic acid is used to protonate the carboxylic acid, improving retention and ionization efficiency. A gradient elution is necessary to ensure elution of the analyte and any potential impurities with different polarities.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization, Negative (ESI-).
-
MRM Transition : Monitor the transition from the deprotonated parent ion [M-H]⁻ (m/z ~205.0) to a characteristic fragment ion.
-
Rationale: ESI in negative mode is ideal for acidic compounds. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification.
-
Safety, Handling, and Storage
2-(2-Chlorophenyl)-2,2-difluoroacetic acid is a chemical that must be handled with appropriate precautions. It is classified as harmful and an irritant.[6][11]
Table 2: GHS Hazard Information
| Hazard Class | Statement | Precautionary Codes | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330 | [6][12][13] |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362 | [6][11] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [6][11] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 | [6][11] |
Required Protocols
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][13]
-
Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6][13]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][15] Keep away from incompatible substances such as strong oxidizing agents and strong bases.
-
First Aid Measures :
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]
-
In Case of Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[6][13]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][14]
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6][14]
-
Conclusion
2-(2-Chlorophenyl)-2,2-difluoroacetic acid is a highly functionalized building block with significant potential in modern drug discovery. Its distinct structural features—a conformationally influencing ortho-chloro group and a metabolically robust, pKa-modulating gem-difluoroacetic acid moiety—make it an attractive component for designing targeted therapeutics, especially protein degraders. Understanding its properties, synthesis, and handling is essential for researchers aiming to leverage its unique chemical architecture to develop next-generation medicines.
References
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P&S Chemicals. Product information, 2-(2-Chlorophenyl)-2,2-difluoroacetic acid. [Link]
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PubChem. 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. [Link]
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Dow, R. L., et al. (2009). Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][2][6]oxazepin-8(5H)-one (PF-514273), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity. Journal of medicinal chemistry, 52(9), 2652–2655. [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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EURL-SRM. (2019). Analysis of TFA, DFA and MFA in Fruit and Vegetables. [Link]
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Wikipedia. Difluoroacetic acid. [Link]
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Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 17(8-9), 540-550. [Link]
- Google Patents. CN1927810A - Preparation method of chlorophenyl acetic acid.
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